

A Comprehensive Technical Review of Hexanitroethane (HNE) Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitroethane*

Cat. No.: *B13788336*

[Get Quote](#)

Abstract: **Hexanitroethane** (HNE), a powerful energetic oxidizer with the chemical formula $C_2(NO_2)_6$, has garnered significant interest in the field of energetic materials since its first synthesis in 1914.[1][2] This technical guide provides a comprehensive review of the existing research on HNE, focusing on its synthesis, physical and chemical properties, thermal decomposition, and applications. Detailed experimental protocols, quantitative data summaries, and process visualizations are presented to serve as an in-depth resource for researchers and scientists in the field.

Physical and Chemical Properties

Hexanitroethane is a colorless, crystalline solid notable for its high density and substantial nitrogen dioxide (NO_2) content, which is approximately 92% by weight.[1] These characteristics make it a potent oxidizer for various energetic formulations. Unlike many other energetic materials, HNE is not impact-sensitive and is non-hygroscopic.[1] However, its marginal thermal stability at temperatures around 70°C and high chemical reactivity are considered disadvantages.[1]

A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
Chemical Formula	$C_2N_6O_{12}$	[2]
Molar Mass	300.0544 g/mol	[2] [3]
Appearance	Colorless crystalline solid	[1]
Melting Point	~135-150°C (with decomposition)	[1] [2] [4]
Theoretical Density	2.25 g/cm ³	[1]
Compressed Pellet Density	1.88 g/cm ³	[1]
Heat of Formation (ΔH_f)	+28 kcal/mole	[1]
Vapor Pressure	0.5 mm Hg at 25°C	[1]
Impact Sensitivity	Low / Not impact-sensitive	[1]

Synthesis of Hexanitroethane

The synthesis of HNE has evolved since its initial discovery to improve yield and safety.

Synthesis Methodologies

- Will's Method (1914): The first reported synthesis involved the reaction of the potassium salt of tetranitroethane with nitric acid.[\[2\]](#) This method often starts with bromopicrin, which is converted to dipotassium tetranitroethane and subsequently nitrated.[\[1\]](#)[\[5\]](#) This process is considered hazardous on a larger scale due to the shock-sensitive nature of the intermediate.[\[5\]](#)
- Industrial Method from Furfural: A more practical and scalable method begins with furfural.[\[2\]](#) Furfural undergoes an oxidative ring-opening with bromine to produce mucobromic acid. This intermediate is then reacted with potassium nitrite to form the dipotassium salt of 2,3,3-trinitropropanal. The final step involves nitration with a mixture of nitric acid and sulfuric acid at very low temperatures (-60 °C) to yield HNE.[\[2\]](#)
- Improved Nitration Process: A significant improvement involves the nitration of the dipotassium salt of trinitropropionaldehyde suspended in a fluid solvent like methylene

chloride.[5] This method allows for better temperature control, safer handling, and achieves yields of approximately 90%. [5]

Visualized Synthesis Pathway

The following diagram illustrates a common industrial synthesis route for **Hexanitroethane** starting from Furfural.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis pathway of **Hexanitroethane** from Furfural.

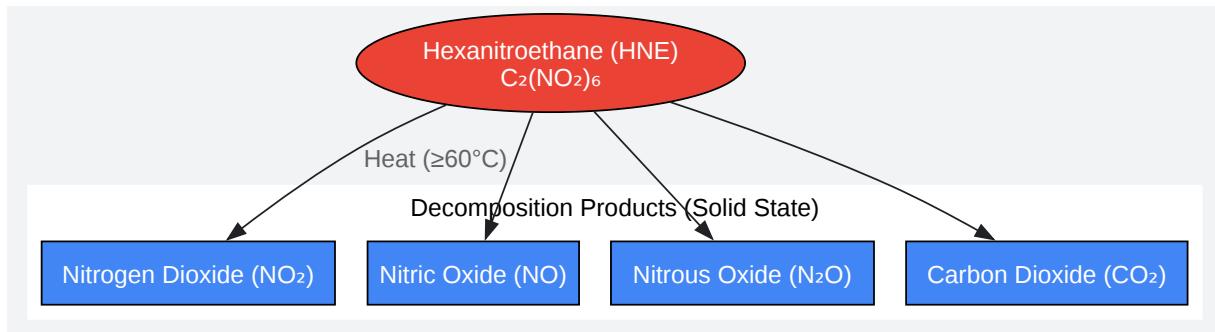
Example Experimental Protocol (Improved Nitration)

This protocol is based on the method of converting the dipotassium salt of trinitropropionaldehyde to HNE.[5]

- Preparation of Suspension: Suspend 100 g (0.372 mole) of dipotassium trinitropropionaldehyde (wet cake) in 500 mL of methylene chloride with stirring.
- Cooling: Cool the suspension to -60°C using a Dry Ice-acetone bath.
- First Nitrating Agent Addition: Slowly add 650 mL of cold fuming red nitric acid to the cooled suspension. Maintain the temperature at -60°C.
- Second Nitrating Agent Addition: Prepare a cold mixture of 160 mL of fuming red nitric acid and 750 mL of 15% fuming sulfuric acid. Add this mixture slowly to the reaction vessel.
- Reaction Time: The total time for the addition of all reagents should be approximately 40 minutes. Stir the mixture while maintaining the low temperature.

- Product Isolation: Upon completion, the HNE product can be separated from the nitrating mixture. The fluid solvent allows for easier removal and potential reuse of the nitrating agents.[5]

Thermal Decomposition


The thermal stability of HNE is a critical factor in its storage and application. Decomposition has been observed at temperatures as low as 60°C.[2] The process is generally considered a first-order reaction, which can become explosive above 140°C.[1][2]

Decomposition Kinetics and Products

- Kinetics: Preliminary kinetic studies indicate that the thermal decomposition follows a first-order reaction.[1] At 70°C, the half-life of HNE is approximately 400 hours.[1] The decomposition is significantly faster in solution compared to the solid state.[2]
- Decomposition Products:
 - In Solid State: The primary gaseous products are nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), and carbon dioxide (CO₂).[1][2] The balanced reaction can be formulated as: C₂(NO₂)₆ → 3 NO₂ + NO + N₂O + 2 CO₂.[2]
 - In Solution: Decomposition in solution proceeds via a different pathway, initially forming tetranitroethylene, which can be trapped and identified.[2]

Visualized Decomposition Pathway

The diagram below illustrates the thermal decomposition of solid **Hexanitroethane** into its primary gaseous products.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of solid **Hexanitroethane**.

Applications

HNE's high oxygen content (+43%) and density make it a valuable high-energy oxidizer.^{[1][6]} It is primarily investigated and used in specialized energetic formulations.

- **Solid Propellants:** HNE is explored as a high-energy oxidizer in composite solid propellants.^{[1][7]} Its inclusion can significantly increase the specific impulse of propellants based on HTPB, NEPE, and GAP binders, offering a potential chlorine-free alternative to ammonium perchlorate (AP).^[7]
- **Pyrotechnic Compositions:** It is used in certain pyrotechnic formulations, such as decoy flares, due to its nitrogen-rich composition.^{[2][4][8]}
- **Explosive Formulations:** HNE can be combined with fuels like boron or oxygen-deficient explosives such as TNT and Tetryl to create powerful explosive mixtures.^{[2][6]} These compositions can exceed the explosive power of nitroglycerine.^[6]
- **Gas Dynamic Lasers:** Similar to hexanitrobenzene, HNE has been investigated as a potential gas source for explosively pumped gas dynamic lasers.^{[2][4]}

Conclusion

Hexanitroethane stands out as a high-performance energetic material with a unique combination of high density, immense oxidizing power, and low impact sensitivity.^[1] While its thermal stability presents challenges, modern synthesis techniques have made it more accessible and safer to produce.^{[1][5]} Ongoing research into its use in advanced solid propellants and novel explosive compositions highlights its continued relevance in the field of energetic materials.^[7] Further studies focusing on improving its thermal stability could unlock even broader applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arc.aiaa.org [arc.aiaa.org]
- 2. Hexanitroethane - Wikipedia [en.wikipedia.org]
- 3. hexanitroethane synthesis - chemicalbook [chemicalbook.com]
- 4. Hexanitroethane [chemeurope.com]
- 5. US3101379A - Synthesis of hexanitroethane - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Hexanitroethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. hazmattool.com [hazmattool.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Hexanitroethane (HNE) Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13788336#comprehensive-literature-review-on-hexanitroethane-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com